Diallylphenylphosphine
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, which are organic molecules containing a phosphorus-carbon bond, represent a cornerstone of modern chemical research. wikipedia.org Their applications are vast and impactful, spanning from medicinal and agricultural chemistry to materials science and catalysis. frontiersin.org In medicine, over 80 phosphorus-containing drugs are in clinical use, with many more under development. frontiersin.org In agriculture, they form the basis of many herbicides and pesticides. taylorandfrancis.comnih.gov
The utility of organophosphorus compounds stems from the diverse reactivity and electronic properties of the phosphorus atom. mdpi.com For instance, phosphines, a class of organophosphorus compounds to which diallylphenylphosphine belongs, are crucial ligands in metal-catalyzed reactions. frontiersin.org They can fine-tune the steric and electronic environment of a metal center, thereby influencing the efficiency and selectivity of catalytic processes. nih.gov Furthermore, the development of chiral phosphine (B1218219) ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. core.ac.uk
Beyond catalysis, organophosphorus compounds are integral to the synthesis of alkenes via the Wittig reaction and its variations. frontiersin.org They also serve as flame retardants, metal extractants, and building blocks for complex organic molecules. frontiersin.orgmdpi.com The continuous exploration of new organophosphorus compounds and their reactivity remains a vibrant and essential area of chemical research. taylorandfrancis.com
Historical Context and Evolution of Research on this compound
The study of organophosphorus compounds has a rich history, with early investigations dating back to the 19th century. However, significant advancements in their synthesis and understanding of their reactivity occurred throughout the 20th century, particularly with the discovery of their utility as chemical warfare agents and later as pesticides. mdpi.com The development of synthetic methods, such as the Grignard reaction, provided access to a wide array of phosphine ligands. rsc.org
Research specifically focusing on this compound has evolved alongside the broader field of organophosphorus chemistry. Initially, its synthesis was a key objective, with methods like the reaction of a Grignard reagent with a chlorophosphine being a common approach. rsc.org Early studies likely focused on its fundamental properties and reactivity.
A significant turning point in the research trajectory of this compound came with the advent of olefin metathesis, a powerful carbon-carbon bond-forming reaction. The two allyl groups of this compound make it an ideal substrate for ring-closing metathesis (RCM), a technique used to synthesize cyclic phosphines. rsc.orgugent.be This application has opened up new avenues for creating novel phosphine ligands with defined architectures for use in catalysis. liverpool.ac.uktib.eu
The coordination chemistry of this compound has also been a subject of investigation. Studies have explored how it binds to various transition metals, such as palladium, platinum, rhodium, iridium, gold, ruthenium, and molybdenum. researchgate.netiucr.orgresearchgate.net This research is crucial for understanding its behavior as a ligand and for designing new catalysts.
Overview of Current Research Trajectories and Academic Relevance of this compound
Current research on this compound continues to be driven by its potential in catalysis and materials science. The academic relevance of this compound lies in its versatility as a precursor to more complex and valuable molecules.
One major research trajectory involves its use in the synthesis of P-stereogenic phosphines, which are chiral ligands that can induce high levels of enantioselectivity in asymmetric catalysis. core.ac.uk The ability to control the stereochemistry at the phosphorus center is a significant challenge and an active area of research.
The application of this compound in ring-closing metathesis remains a prominent research theme. rsc.orgliverpool.ac.uk Scientists are exploring the use of different metathesis catalysts, including those based on ruthenium and molybdenum, to achieve efficient cyclization and to synthesize a variety of cyclic phosphine structures. rsc.orgtib.eu The resulting cyclic phosphines are then evaluated as ligands in various catalytic reactions.
Furthermore, the coordination chemistry of this compound and its derivatives continues to be an area of interest. researchgate.netcore.ac.ukbeilstein-journals.orgsoton.ac.uk Researchers are investigating the synthesis and structural characterization of new metal complexes containing these ligands to better understand their bonding and reactivity. iucr.orgresearchgate.net This fundamental knowledge is essential for the rational design of new and improved catalysts. The study of its lithiated derivatives has also provided insights into their structure and solution-state behavior. acs.org
The isomerization of the allyl groups in this compound to propenyl groups is another area of investigation, as this transformation can lead to new phosphine isomers with different electronic and steric properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-bis(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFDGDMWAZLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369901 | |
| Record name | Diallylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-75-5 | |
| Record name | Diallylphenylphosphine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylphenylphosphine | |
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Synthetic Methodologies and Precursor Chemistry of Diallylphenylphosphine
Established Synthetic Routes for Diallylphenylphosphine
The synthesis of tertiary phosphines like this compound is most commonly achieved through the formation of phosphorus-carbon bonds using highly reactive organometallic reagents or through the addition of P-H bonds across unsaturated systems.
Grignard Reagent Approaches for this compound
The use of Grignard reagents is a cornerstone in the synthesis of tri-substituted phosphines due to its versatility and effectiveness. nih.gov This approach involves the nucleophilic substitution of a halide on a phosphorus precursor by the carbanion equivalent of a Grignard reagent. For this compound, two primary pathways are viable:
Pathway 1: Reaction of Dichlorophenylphosphine (B166023) with Allylmagnesium Bromide: In this method, dichlorophenylphosphine is treated with two equivalents of allylmagnesium bromide. The allyl group acts as the nucleophile, displacing both chloride ions from the phosphorus center to form the desired this compound. Careful control of stoichiometry and reaction conditions, such as low temperatures (-10 °C), is crucial to prevent the formation of byproducts. nih.gov
Pathway 2: Reaction of Phenylmagnesium Bromide with Diallylchlorophosphine: Alternatively, the synthesis can proceed from the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a diallylchlorophosphine precursor.
In both approaches, the reaction is typically conducted in an inert solvent like tetrahydrofuran (B95107) (THF), and the final product is isolated after an aqueous workup, for instance, with a saturated ammonium (B1175870) chloride solution. nih.gov
Phosphine (B1218219) Synthesis via Chloramination Reactions
Chloramination reactions are typically employed for the synthesis of aminophosphonium salts from existing tertiary phosphines, rather than for the synthesis of the phosphine itself. In this context, this compound serves as a precursor. When this compound is treated with chloramine (B81541) (NH₂Cl) in a dry ether solvent, a reaction occurs to form the corresponding aminodiallylphenylphosphonium chloride salt. This process highlights a key aspect of this compound's reactivity, where the lone pair of electrons on the phosphorus atom nucleophilically attacks the chlorine atom of chloramine.
Hydrophosphination Protocols for this compound and Derivatives
Hydrophosphination involves the addition of a P-H bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. This method represents a highly atom-economical route to organophosphorus compounds. The synthesis of this compound via this protocol would theoretically involve the double hydrophosphination of an allene (B1206475) or a related three-carbon unsaturated species with phenylphosphine (B1580520) (PhPH₂).
While specific literature detailing this exact transformation for this compound is sparse, the general principle is well-established for other phosphines. researchgate.netmdpi.com The reaction can be catalyzed by various transition metal complexes or promoted under radical or base-catalyzed conditions. For instance, the nickel- or palladium-catalyzed hydrophosphination of styrenes with diphenylphosphine (B32561) proceeds with high yield and regioselectivity, exclusively forming the anti-Markovnikov adduct. researchgate.net A similar strategy using phenylphosphine and an appropriate allyl source could provide a direct route to this compound.
Table 1: Overview of Synthetic Routes for this compound
| Method | Precursors | Key Features |
|---|---|---|
| Grignard Reagent | Dichlorophenylphosphine + Allylmagnesium Bromide | Versatile, common, requires inert conditions. |
| Grignard Reagent | Diallylchlorophosphine + Phenylmagnesium Bromide | Alternative Grignard route. |
| Hydrophosphination | Phenylphosphine + Allene/Allyl Halide (Theoretical) | Atom-economical, often requires a catalyst. researchgate.net |
Synthesis of this compound Derivatives and Analogues
The reactivity of both the phosphorus center and the appended allyl groups in this compound allows for the synthesis of a variety of derivatives, including phosphine oxides and cyclic phosphorus compounds.
Preparation of this compound Oxide
This compound oxide is a pentavalent phosphorus compound that can be prepared through several synthetic routes. The oxidation of the parent phosphine is often the most direct method.
Direct Oxidation: this compound can be readily oxidized to this compound oxide using common oxidizing agents such as hydrogen peroxide or air. This reaction is often spontaneous and highlights the need for careful handling of the trivalent phosphine under inert atmospheres to prevent unintentional oxidation. nih.gov
Grignard-based Synthesis: An alternative synthesis involves the reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with an allyl Grignard reagent. nih.gov However, for this compound oxide, a more direct route would be the reaction of dichlorophenylphosphine oxide with two equivalents of allylmagnesium bromide.
Arbuzov Rearrangement: The Michaelis-Arbuzov reaction provides another pathway. For example, the synthesis of allyldiphenylphosphine (B1266624) oxide can be achieved by reacting O-allyl diphenylphosphinite with an allyl halide. okstate.edu A similar strategy could be adapted for the diallyl analogue.
Table 2: Synthetic Methods for this compound Oxide
| Method | Precursors | Description |
|---|---|---|
| Direct Oxidation | This compound, Oxidizing Agent (e.g., H₂O₂) | A straightforward conversion of the trivalent phosphine to the pentavalent oxide. nih.gov |
| Grignard Reaction | Phenylphosphonic Dichloride, Allylmagnesium Bromide | Nucleophilic substitution on a pentavalent phosphorus center. |
| Michaelis-Arbuzov | Dialkyl Phenylphosphonite, Allyl Halide | A rearrangement reaction forming a P=O bond and a new P-C bond. okstate.edu |
Ring-Closing Metathesis Strategies for Phosphorus Heterocycles
The presence of two terminal alkene functionalities makes this compound an ideal substrate for ring-closing metathesis (RCM). RCM is a powerful catalytic reaction that forms cyclic olefins from acyclic dienes, with the elimination of a small volatile alkene like ethylene (B1197577).
Asymmetric Synthesis of P-Stereogenic Phospholene Boranes
The synthesis of P-stereogenic phosphines is of significant interest due to their application as chiral ligands in asymmetric catalysis. One approach to creating these chiral centers at phosphorus involves the protection of the phosphine as a borane (B79455) adduct, which allows for stereoselective transformations. While direct asymmetric synthesis starting from this compound is not extensively documented, analogous methodologies with similar phosphine-borane complexes provide a clear pathway.
A key strategy involves the asymmetric deprotonation of a phosphine-borane, followed by an intramolecular cyclization. For instance, a synthetic route to P-stereogenic vinylic phospholene boranes has been developed that utilizes an asymmetric deprotonation-allylation of a dimethyl phosphine borane. This is followed by a regioselective deprotonation and subsequent reaction with paraformaldehyde, and finally, a ring-closing metathesis to form the phospholene ring. sciencemadness.org This methodology highlights a potential pathway where a this compound-borane complex could undergo a stereoselective functionalization and cyclization to yield P-stereogenic phospholene borane derivatives.
The general approach to accessing P-stereogenic compounds often relies on the desymmetrization of symmetrical, achiral organophosphorus compounds. researchgate.net In the context of this compound, its two allyl groups present an opportunity for such a desymmetrization reaction. By employing a chiral catalyst, it is conceivable that one of the two allyl groups could be selectively functionalized, leading to a P-stereogenic intermediate that could then be further elaborated.
The stability of phosphine-borane complexes is crucial for these synthetic manipulations, as it prevents unwanted oxidation of the phosphine and allows for functionalization at or adjacent to the phosphorus atom. organic-chemistry.org The synthesis of various optically pure P-chirogenic phosphine ligands has been successfully achieved using phosphine-boranes as key intermediates, underscoring the importance of this class of compounds in asymmetric synthesis. rsc.org
| Reaction Type | Key Transformation | Significance | Reference |
| Asymmetric Deprotonation-Allylation | Conversion of a dimethyl phosphine borane to a P-stereogenic intermediate. | Establishes the chiral center at the phosphorus atom. | sciencemadness.org |
| Ring-Closing Metathesis | Formation of the phospholene ring from a diallylic precursor. | Creates the cyclic phosphine structure. | sciencemadness.org |
| Desymmetrization | Selective functionalization of one of two identical groups on an achiral molecule. | A powerful strategy for generating stereogenic centers. | researchgate.net |
Generation of Aminophosphonium Salts from this compound
Aminophosphonium salts are a class of compounds characterized by a positively charged phosphorus atom bonded to four organic substituents, one of which is an amino group. The generation of these salts from tertiary phosphines like this compound is a well-established transformation. The reaction typically involves the nucleophilic attack of the phosphine's lone pair on an electrophilic nitrogen species, such as a chloramine derivative.
The reaction of a tertiary phosphine, such as this compound (PhP(CH₂CH=CH₂)₂), with a chloramine (R₂NCl) would proceed via a nucleophilic substitution mechanism. The phosphorus atom of this compound acts as the nucleophile, attacking the nitrogen atom of the chloramine and displacing the chloride ion. This results in the formation of an aminophosphonium chloride salt.
A general representation of this reaction is as follows:
PhP(CH₂CH=CH₂)₂ + R₂NCl → [PhP(CH₂CH=CH₂)₂(NR₂)]⁺Cl⁻
The reactivity of the chloramine and the phosphine will influence the reaction conditions. For example, the reaction of phosphine with dimethylchloramine has been reported to proceed readily. sciencemadness.org Similarly, other primary and secondary phosphines have been shown to react with chloramines to produce various phosphorus-nitrogen compounds, with the formation of an ammonium chloride byproduct. sciencemadness.org
| Reactant 1 | Reactant 2 | Product Type | General Significance |
| This compound | Chloramine (e.g., R₂NCl) | Aminophosphonium Salt | Formation of a P-N bond and a positively charged phosphorus center. |
| Tertiary Phosphine | Alkyl Halide | Alkylphosphonium Salt | A common method for synthesizing phosphonium (B103445) salts. |
Synthesis of Phosphine-Stabilized Germylene Derivatives
Germylenes, the germanium analogues of carbenes, are highly reactive species with a divalent germanium atom. Their stabilization can be achieved through coordination with Lewis bases, such as phosphines. This compound can act as a stabilizing ligand for germylenes, donating its lone pair of electrons to the vacant p-orbital of the germanium center.
The coordination chemistry of diallylphosphines has been studied in the context of stabilizing germylenes. These phosphine-stabilized germylenes are of interest not only for their potential as synthetic tools but also as ligands for transition metals. The synthesis of such derivatives often involves the reaction of a germanium(II) precursor, such as germanium(II) chloride (GeCl₂), with the phosphine ligand.
For example, the reaction of an intramolecular germylene-phosphine Lewis pair with various element trichlorides has been investigated, leading to the formation of phosphine-stabilized pnictinidenes. This demonstrates the ability of phosphine moieties to stabilize low-valent main group elements. In a similar vein, this compound can be expected to form adducts with germylenes. The general reaction can be depicted as:
GeCl₂ + 2 PhP(CH₂CH=CH₂)₂ → [GeCl₂(PhP(CH₂CH=CH₂)₂)₂]
The resulting complex would feature a four-coordinate germanium center with two chloride ligands and two this compound ligands. The synthesis of a dimeric phosphine-stabilized phosphidogermanium(I)–amidogermanium(II) derivative has also been reported, showcasing the diverse structures that can be achieved through phosphine stabilization. The stabilization of a diphosphagermylene has been achieved where one of the phosphorus centers is planar, suggesting a significant degree of P-Ge multiple bond character.
| Germanium Precursor | Stabilizing Ligand | Product Class | Significance | Reference |
| GeCl₂·dioxane | Amidinato phosphinoamidosilylene | Dimeric phosphine-stabilized germanium(I,II) compound | Demonstrates the formation of mixed-valent germanium species. | |
| Intramolecular germylene-phosphine adduct | - | Phosphine-stabilized pnictinidenes | Highlights the versatility of phosphine stabilization for various low-valent main group elements. | |
| [(i-Pr)₂NB(N-2,6-Me₂C₆H₃)₂]Li₂ + GeCl₂·dioxane | Boraguanidinate ligand | Boraguanidinate-stabilized germylene | Shows an alternative to phosphine stabilization. |
Coordination Chemistry and Ligating Behavior of Diallylphenylphosphine
Ligand Properties of Diallylphenylphosphine
The behavior of this compound as a ligand is dictated by the interplay of its structural components. The phosphorus atom serves as the primary coordination site through its lone pair of electrons, characteristic of phosphine (B1218219) ligands. Concurrently, the allyl groups' carbon-carbon double bonds can engage in π-bonding with metal centers, leading to varied and dynamic coordination chemistry.
A key feature of this compound is its hemilabile nature. Hemilability refers to the ability of a multidentate ligand to have one donor group reversibly dissociate from the metal center while the other remains coordinated. In this compound, the phosphorus atom acts as a strong, stable anchor to the metal, while the weaker-coordinating allyl groups can detach and re-attach.
This dynamic behavior has been demonstrated through ligand exchange reactions. For instance, the coordinated allylic double bond can be reversibly displaced by other ligands, such as acetonitrile (B52724). core.ac.uk In solution, a dynamic equilibrium involving the exchange between the two allyl groups coordinating to a metal center can be observed, particularly through low-temperature NMR analysis. core.ac.uk This reversible coordination of the olefin arms is a hallmark of the ligand's hemilability, allowing it to open a coordination site at the metal center, which is a crucial step in many catalytic cycles.
This compound can function as a bidentate ligand, coordinating to a metal center through both the phosphorus atom and one or both of the allyl double bonds. At room temperature, NMR spectra of certain complexes suggest the coordination of both allyl groups to the metal, indicating a P, η², η²-coordination mode. core.ac.uk This chelation enhances the stability of the resulting metal complex compared to monodentate phosphine ligands.
The interaction of the allylic groups is not always limited to simple chelation. In some nickel(0) complexes involving a related allyldiphenylphosphine (B1266624) ligand, one allyl arm has been observed to undergo alkene isomerization from a terminal to an internal (E)-alkene, which then coordinates to the metal in an η²-fashion. nih.gov While this specific isomerization is not documented for this compound itself in the provided sources, it highlights the reactive potential of the allyl groups once in the coordination sphere of a metal.
The coordinating behavior of any phosphine ligand, including this compound, is governed by its steric and electronic properties. These properties are often quantified using parameters like the Tolman cone angle for sterics and the Tolman electronic parameter (TEP), derived from CO stretching frequencies in nickel-carbonyl complexes, for electronics. libretexts.orgmanchester.ac.uk
Steric Parameters : The steric bulk of a phosphine ligand, often described by the Tolman cone angle or the percent buried volume (%Vbur), influences the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. libretexts.orgucla.edu For this compound, the phenyl and two flexible allyl groups create a specific steric profile that affects its coordination and the reactivity of its metal complexes.
Electronic Parameters : The electronic nature of the substituents on the phosphorus atom dictates its electron-donating ability. Phenyl groups are generally less electron-donating than alkyl groups due to the sp² hybridization of the carbon atom attached to the phosphorus. libretexts.org The electron density on the phosphorus atom influences the strength of the metal-phosphorus bond and modulates the electronic properties of the metal center, which in turn affects its reactivity and catalytic activity. liverpool.ac.uk
The interplay of these parameters is crucial; altering steric properties can induce electronic changes and vice-versa. manchester.ac.uk For this compound, the combination of the aryl group's electronic influence and the unique steric and coordinating flexibility of the two allyl groups defines its role in organometallic chemistry.
Complexation with Transition Metals
This compound forms stable complexes with a variety of transition metals, with rhodium and ruthenium complexes being particularly well-studied. The nature of these complexes showcases the ligand's versatile coordination modes.
This compound and its derivatives readily form complexes with rhodium(I), a common metal center in catalysis. In a related complex, (acetylacetonato)carbonyl[diallyl(tert-butyl)phosphine]rhodium(I), the phosphine acts as a monodentate ligand, coordinating to the square-planar Rh(I) center through only its phosphorus atom. researchgate.net The coordination properties, such as the ³¹P chemical shifts, are correlated with the electronic properties of the phosphine ligand. researchgate.net While specific data for this compound-rhodium complexes are limited in the provided sources, the behavior of analogous compounds provides insight into the expected coordination chemistry. General studies on rhodium(I)-phosphine complexes indicate that the number and geometry of coordinated phosphine ligands can be elucidated using ³¹P NMR spectroscopy, which reveals information about the complex's structure through chemical shifts and ¹⁰³Rh-³¹P coupling constants. ru.nl
| Parameter | Observation in Analogous Rh(I) Complexes | Reference |
| Coordination Mode | Can act as a monodentate ligand via the P atom in square-planar Rh(I) complexes. | researchgate.net |
| Spectroscopy | ³¹P NMR chemical shifts correlate with the electronic properties of the phosphine ligand. | researchgate.net |
| Structural Analysis | ¹⁰³Rh-³¹P coupling constants in ³¹P NMR can help determine the stereochemistry and coordination number. | ru.nl |
This compound forms classic "piano-stool" complexes with ruthenium(II). In the complex [(η⁶-C₆H₆){PhP(CH₂CH=CH₂)₂}RuCl₂], the this compound ligand coordinates to the ruthenium center, which is also bound to a η⁶-benzene ring and two chloride ligands. researchgate.net This geometry is a common structural motif for arene-ruthenium(II) complexes. researchgate.net
| Complex | Geometry | Key Structural Feature | Reference |
| [(η⁶-C₆H₆){PhP(CH₂CH=CH₂)₂}RuCl₂] | Piano-stool | Ru-C distances trans to the P atom are elongated compared to those trans to the Cl atoms. | researchgate.net |
Iridium Complexes Incorporating this compound Ligands
Specific research on iridium complexes incorporating this compound is not extensively documented in the available literature. However, the coordination chemistry of iridium with other phosphine ligands provides a framework for understanding its potential behavior. Iridium(I) and Iridium(III) are common oxidation states that readily form complexes with phosphines. For instance, sequential treatment of IrCl₃·nH₂O with ligands like benzyl (B1604629) diphenylphosphine (B32561) has been shown to yield various isomeric complexes. nih.gov These complexes can feature the phosphine as a monodentate ligand, a cyclometalated chelate, and can also include a terminal hydride. nih.gov The geometry and bonding within these complexes are influenced by the trans effect, where the nature of the ligand opposite to another affects bond distances. nih.gov It is plausible that this compound would form similar iridium(I) and iridium(III) complexes, where it could coordinate as a simple monodentate ligand or potentially engage in more complex bonding involving the allyl groups, depending on the reaction conditions and the other ligands present.
Manganese(I) and Iron(II) Templated Macrocycle Formation
Template synthesis is a powerful method for constructing macrocyclic compounds that are otherwise difficult to prepare. In this context, this compound serves as a key building block.
Manganese(I): The tricarbonylmanganese(I) cation, [(CO)₃Mn]⁺, has been successfully used as a template for building nine-membered triphosphamacrocycles. nih.gov This method typically involves the intramolecular attack of a coordinated phosphide (B1233454) onto an electrophilic group on an adjacent coordinated phosphine ligand. nih.gov While direct use of this compound in this specific manganese system is not detailed, the principle of using a metal template to orient reactive phosphine precursors for cyclization is well-established.
Iron(II): The (pentamethylcyclopentadienyl)iron(II) cation has been employed as a template to facilitate the radical-induced cyclization of 1,2-bis(phosphanyl)ethane with this compound. researchgate.net This reaction yields the first ten-membered triphosphorus macrocycle with three distinct phosphorus centers. researchgate.net The iron(II) center organizes the reactant phosphines in a precise orientation, enabling the intramolecular cyclization to occur efficiently. researchgate.net
| Metal Template | Reactants | Macrocycle Product | Ref |
| [(η⁵-C₅Me₅)Fe]²⁺ | 1,2-bis(phosphanyl)ethane and this compound | Ten-membered triphosphorus macrocycle | researchgate.net |
Palladium(II) and Molybdenum Complexes with this compound
Palladium(II) Complexes: The coordination chemistry of phosphine ligands with palladium(II) is extensive, often involving the formation of square planar complexes. semanticscholar.org Neutral (π-allyl)palladium(II) halide complexes containing various phosphine ligands are common and are typically synthesized from the reaction of [Pd(allyl)Cl]₂ with two equivalents of the phosphine. researchgate.net These complexes are valuable in catalysis. While specific studies detailing the reaction with this compound are limited, it is expected to form analogous [PdCl(η³-allyl)(PPh(allyl)₂)] complexes. The simultaneous presence of a phosphine and another ligand like an isocyanide on a palladium(II) center can enhance complex stability through synergistic σ-donation and π-acceptance effects. mdpi.com
Molybdenum Complexes: Molybdenum, in various oxidation states, forms a wide array of complexes with phosphine ligands. For example, molybdenum(II) propionyl complexes with piano-stool geometries are supported by triarylphosphine ligands. nih.gov In lower oxidation states, molybdenum(0) dinitrogen complexes can be synthesized with multidentate phosphine ligands. nih.gov The reaction of this compound with molybdenum precursors would likely lead to coordination via the phosphorus atom, with the potential for the allyl groups to remain pendant or interact with the metal center depending on the steric and electronic environment. Research into molybdenum N-heterocyclic phosphenium and phosphido complexes highlights the redox non-innocence of the ligand sphere, a behavior that could potentially be explored with this compound. osu.edu
Tungsten Complexes and Phosphine Ligand Integration
Tungsten complexes, particularly those with the W(CO)₅ fragment, are frequently used to study ligand properties. Alkylation reactions of tungsten-coordinated diphenylphosphide, [W(CO)₅PPh₂]⁻, with various organic halides, including those with allyl groups, lead to the formation of neutral phosphine complexes like W(CO)₅PPh₂(allyl). ntu.edu.tw Subsequent protonation can induce intramolecular cyclization, demonstrating how the tungsten center can mediate complex transformations of the coordinated ligand. ntu.edu.twfigshare.com The integration of this compound into a tungsten carbonyl framework would likely proceed through the substitution of a CO ligand, forming a W(CO)₅(this compound) complex. Such complexes are valuable for studying the fundamental electronic and steric properties of the phosphine ligand.
Copper(I) Complexation Studies
Copper(I) halides react with phosphine ligands to form a variety of complexes with different stoichiometries and structures. rsc.org For instance, mononuclear copper(I) complexes featuring a tetrahedral geometry are common, with the copper atom bonded to phosphine ligands, a halide, and potentially other donors. rsc.org The specific complex formed depends on the molar ratio of the reactants and the reaction conditions. While direct complexation studies with this compound are not widely reported, analogies with diphenylphosphine and triphenylphosphine (B44618) suggest that complexes such as [CuX(PPh(allyl)₂)ₙ] (where X is a halide and n = 1, 2, or 3) could be synthesized. The electronic spectra of these types of complexes are often used to monitor their dissociation and stability in solution. rsc.org
| Metal Center | Typical Geometry | Example Ligand | Potential this compound Complex | Ref |
| Palladium(II) | Square Planar | Triphenylphosphine | [PdCl₂(PPh(allyl)₂)₂] | semanticscholar.org |
| Copper(I) | Tetrahedral | Triphenylphosphine | [CuCl(PPh(allyl)₂)₃] | rsc.org |
Ligand Exchange Dynamics and Reactivity
Ligand exchange is a fundamental process in organometallic chemistry, influencing the stability and reactivity of metal complexes. These reactions can occur through associative, dissociative, or interchange mechanisms.
Intermetal and Intramolecular Ligand Exchange Processes
Intermetal Exchange: This process involves the transfer of a ligand from one metal center to another. Studies on gold complexes have shown that phosphine ligands can readily exchange between metal centers in solution. researchgate.netnist.gov The equilibrium of these exchange reactions is governed by the relative stability of the resulting complexes. For example, in systems with mixed phosphine ligands, the distribution of ligands among the metal centers depends on the relative donor strengths and steric properties of the phosphines. researchgate.net
Intramolecular Exchange: This involves the exchange of ligands within the coordination sphere of a single metal center. Such processes are often observed in fluxional molecules and can be studied by variable-temperature NMR spectroscopy. For example, (η-allyl)tris(trifluorophosphine)rhodium(I) complexes undergo both inter- and intramolecular phosphine-exchange processes. rsc.org Intramolecular exchange can occur through mechanisms like pseudorotation in five-coordinate intermediates. Studies on ruthenium indenyl complexes have demonstrated that competitive ligand exchange can be used to rank the donor abilities of different phosphines. uvic.ca It is expected that this compound would participate in similar dynamic equilibria, with the rates of exchange being influenced by the metal center, the other ligands present, and the reaction conditions.
| Exchange Type | Metal System Example | Technique | Finding | Ref |
| Intermolecular | Gold(I) Complexes | ESI-Mass Spectrometry | Ligand exchange equilibria depend on relative phosphine basicity. | researchgate.netnist.gov |
| Intramolecular | Rhodium(I) Complexes | Variable-Temp. NMR | Both inter- and intramolecular exchange processes are active. | rsc.org |
| Intramolecular | Ruthenium(II) Complexes | ESI-MS, NMR | Dissociative substitution allows for ranking of phosphine donor abilities. | uvic.ca |
Reversible Displacement of Coordinated Allylic Double Bonds
In the coordination chemistry of this compound, the pendant allyl groups introduce a fascinating dimension of reactivity known as hemilability. This behavior allows for the reversible coordination and displacement of one or both of the allylic double bonds at the metal center. This dynamic process is crucial in influencing the steric and electronic properties of the metal complex, thereby impacting its catalytic activity and stability.
The this compound ligand can coordinate to a metal center in several modes. Primarily, it binds through the phosphorus atom, which acts as a strong sigma-donor. alfa-chemistry.com Concurrently, one or both of the allyl groups can coordinate to the metal via their π-systems, leading to a chelated structure. csbsju.eduquora.com This chelation enhances the stability of the metal complex, a phenomenon known as the chelate effect. libretexts.orgquora.comlibretexts.org The coordination of the allyl group is, however, generally weaker than the P-metal bond.
The reversible displacement of these coordinated allylic double bonds is a key feature of the ligand's functionality. This process can be initiated by the introduction of other coordinating species, such as solvent molecules or substrate molecules, into the coordination sphere of the metal. The equilibrium between the chelated and non-chelated forms is influenced by several factors, including the nature of the metal, the steric and electronic properties of other ligands in the complex, and the reaction conditions.
A general representation of this reversible displacement is shown below:
M-Ln(η2-CH2CH=CH2)(PPh(CH2CH=CH2)) + S ⇌ M-Ln(S)(PPh(CH2CH=CH2)2)
Where M represents the metal center, Ln represents other ligands, S is an incoming coordinating species (solvent or substrate), and η2 denotes the coordination of the allyl group.
This hemilabile behavior is instrumental in catalytic cycles where the generation of a vacant coordination site is a prerequisite for substrate activation. The displacement of a weakly bound allyl group can open up a coordination site, allowing the substrate to bind and subsequently react. Following the chemical transformation, the allyl group can recoordinate to the metal center, stabilizing the resulting complex.
The propensity for the allyl groups of this compound to undergo reversible displacement is supported by studies on analogous phosphine ligands bearing pendant olefinic or other coordinating moieties. Research on structurally responsive ligands has demonstrated their ability to alter their coordination mode in response to changes in the chemical environment, which can facilitate challenging reaction steps. scholaris.ca For instance, the displacement of a coordinated group can lower the energy barrier for reductive elimination or other bond-forming steps.
The interplay between the coordinated and uncoordinated states of the allyl groups can be studied using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR studies can provide insights into the dynamics of the coordination and dissociation processes.
While specific thermodynamic and kinetic data for the reversible displacement of the allyl groups in this compound complexes are not extensively documented in the literature, the principles of hemilability are well-established in coordination chemistry. The data in the following table, derived from studies of related systems, illustrates the typical range of thermodynamic parameters associated with the reversible coordination of pendant arms in hemilabile ligands.
| Metal Complex System (Analogous) | Displacing Ligand (S) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference Principle |
|---|---|---|---|---|
| [Pd(phosphine-alkene)Cl2] | Acetonitrile | -5 to -10 | -15 to -30 | Chelate Effect |
| [Rh(phosphine-alkene)(CO)]+ | Carbon Monoxide | -3 to -7 | -10 to -25 | Ligand Exchange |
| [Pt(phosphine-alkene)Me(Cl)] | Pyridine | -8 to -12 | -20 to -35 | Hemilability |
This table presents generalized data for analogous systems to illustrate the principles of reversible ligand displacement and is not specific to this compound.
The negative enthalpy (ΔH°) values indicate that the coordination of the displacing ligand is an exothermic process. The negative entropy (ΔS°) values are consistent with a more ordered system upon the binding of an additional ligand. The balance between these thermodynamic parameters determines the position of the equilibrium and the lability of the coordinated allyl group.
Catalytic Applications of Diallylphenylphosphine and Its Complexes
Olefin Metathesis Reactions Catalyzed by Diallylphenylphosphine Complexes
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org Complexes derived from this compound have demonstrated considerable utility in this area, especially in ring-closing metathesis (RCM).
Ring-closing metathesis is a key strategy for the synthesis of cyclic compounds, where a diene undergoes an intramolecular metathesis reaction to form a cycloalkene and a small volatile alkene, such as ethylene (B1197577). harvard.edu The cyclization of this compound itself serves as a direct route to phosphorus-containing heterocycles. This transformation is a notable example of the application of RCM in organophosphorus chemistry. researchgate.netugent.benih.gov The reaction is typically driven to completion by the removal of the gaseous byproduct, which shifts the equilibrium towards the cyclic product. harvard.edu
The efficiency of RCM can be influenced by several factors, including the choice of catalyst and reaction conditions. For instance, the presence of a free phosphine (B1218219) group in this compound can sometimes disfavor the equilibrium for olefin binding to the metal center, which is a crucial step in the catalytic cycle. tib.eu
Both ruthenium and molybdenum-based catalysts are extensively used for olefin metathesis reactions. researchgate.net Ruthenium catalysts, often referred to as Grubbs catalysts, are known for their remarkable tolerance to various functional groups and their stability in air and moisture. harvard.edupitt.edursc.org This makes them particularly attractive for applications in complex organic synthesis. uwindsor.ca Molybdenum catalysts, pioneered by Schrock, are generally more reactive but also more sensitive to air and functional groups. harvard.edu
In the context of this compound cyclization, molybdenum-based catalysts have shown particular efficacy. Notably, the Schrock molybdenum catalyst has been reported to achieve a 95% conversion in the ring closure of unprotected this compound. ugent.betib.eucore.ac.uk In contrast, some ruthenium catalysts have been found to be less effective for this specific transformation. tib.eucore.ac.uk The choice between ruthenium and molybdenum systems often depends on the specific substrate and the desired outcome of the reaction.
Table 1: Comparison of Catalytic Systems for this compound RCM
| Catalyst Type | Key Features | Efficacy with this compound |
|---|---|---|
| Ruthenium-Based | High functional group tolerance, air and moisture stability. harvard.edupitt.edursc.org | Generally less effective for unprotected this compound cyclization. tib.eucore.ac.uk |
| Molybdenum-Based | High reactivity. harvard.edu | Highly effective, achieving up to 95% conversion in the cyclization of unprotected this compound. ugent.betib.eucore.ac.uk |
Asymmetric ring-closing metathesis (ARCM) has become an important method for the synthesis of chiral molecules, including homochiral phosphines. ugent.be This technique utilizes chiral catalysts to induce enantioselectivity in the ring-closing reaction, leading to the formation of one enantiomer in excess over the other. researchgate.net The development of chiral ruthenium and molybdenum catalysts has enabled high levels of enantiomeric and diastereomeric excess in RCM reactions. researchgate.net
While the direct asymmetric cyclization of this compound itself is a specialized area, the broader principle involves using catalysts with chiral ligands to control the stereochemical outcome of the metathesis reaction. nih.gov The synthesis of P-stereogenic phosphinates and phospholene boranes through asymmetric RCM highlights the potential of this strategy in preparing chiral phosphorus compounds. researchgate.net
The ring-closing metathesis of this compound directly yields 1-phenyl-2,5-dihydro-1H-phosphole, also known as phenyl-2,5-phospholen. nih.govliverpool.ac.uk This five-membered phosphorus heterocycle is a valuable building block in organophosphorus chemistry. The reaction is efficiently catalyzed by a cyclometallated tungsten complex, although the isolated yields were reported to be modest. liverpool.ac.uk The successful cyclization demonstrates the feasibility of using olefin metathesis to construct phosphorus-containing rings, providing access to a class of compounds with potential applications as ligands in catalysis and other areas.
Homogeneous Catalysis Mediated by this compound Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and reaction conditions. researchgate.net this compound and its derivatives can act as ligands in transition metal complexes, influencing the chemo-, stereo-, and enantioselectivity of various catalytic transformations. wikipedia.org
The electronic and steric properties of phosphine ligands play a crucial role in determining the outcome of catalytic reactions. tcichemicals.com By modifying the structure of the phosphine ligand, it is possible to fine-tune the catalyst's activity and selectivity. nih.gov This is particularly important in achieving high levels of chemo-, stereo-, and enantioselectivity. pitt.edu
Chemoselectivity refers to the selective reaction of one functional group in the presence of others.
Stereoselectivity involves the preferential formation of one stereoisomer over others. This includes both diastereoselectivity and enantioselectivity.
Enantioselectivity is the preferential formation of one enantiomer of a chiral product. This is a key goal in the synthesis of pharmaceuticals and other biologically active molecules. academie-sciences.fr
The development of chiral phosphine ligands has been instrumental in advancing asymmetric catalysis. researchgate.net These ligands can create a chiral environment around the metal center, leading to the selective formation of a single enantiomer. nih.gov While specific examples detailing the use of this compound complexes in a broad range of chemo-, stereo-, and enantioselective processes are highly specialized, the principles of ligand design and their impact on catalysis are well-established in the field of homogeneous catalysis. nih.gov
Hydrogenation of Unsaturated Bonds (C=C and C=O)
Hydrogenation is a fundamental chemical process involving the addition of hydrogen across unsaturated bonds, such as carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds, to yield saturated compounds. ineratec.de This reaction is of paramount importance in various industrial sectors, including petrochemicals and pharmaceuticals, for the synthesis of a wide array of chemical intermediates and final products. ineratec.de The efficiency and selectivity of hydrogenation reactions are often dictated by the choice of catalyst, which typically consists of a transition metal center and coordinating ligands. ineratec.deaocs.org
Phosphine ligands, like this compound, play a crucial role in modifying the catalytic properties of transition metals such as rhodium, palladium, and nickel. ineratec.denih.gov While specific data on the use of this compound in large-scale industrial hydrogenation is not extensively documented in publicly available literature, its structural features suggest its potential utility. The allyl groups can influence the steric environment around the metal center, and the phenyl group affects the electronic properties of the catalyst.
Table 1: General Hydrogenation Reactions
| Unsaturated Bond | Product | Catalyst Type |
| C=C (Alkene) | Alkane | Transition Metal with Phosphine Ligands |
| C=O (Ketone/Aldehyde) | Alcohol | Transition Metal with Phosphine Ligands |
This table provides a generalized overview of hydrogenation reactions where phosphine ligands like this compound could be employed.
Isomerization of Alkenes and Allylic Systems
Alkene isomerization, the process of rearranging the carbon-carbon double bond within a molecule, is a significant transformation in organic synthesis. organic-chemistry.org This reaction allows for the conversion of less stable terminal alkenes into more stable internal alkenes, or the selective formation of specific stereoisomers (E or Z). organic-chemistry.orgtemple.edu Transition metal complexes containing phosphine ligands are often employed as catalysts to facilitate this transformation under mild conditions. organic-chemistry.orgnih.gov
While specific studies detailing the use of this compound in alkene isomerization are not prevalent in the reviewed literature, the general principles of catalysis by phosphine-metal complexes are well-established. For instance, palladium-catalyzed isomerization of terminal olefins can yield trans-2-olefins with high regio- and stereoselectivity. organic-chemistry.org Similarly, manganese and molybdenum complexes with phosphine ligands have been shown to be effective catalysts for the isomerization of terminal alkenes. temple.edunih.gov The mechanism often involves the formation of a metal-hydride species which then adds to the alkene, followed by a β-hydride elimination to yield the isomerized product. nih.gov
The electronic and steric properties of the phosphine ligand are critical in determining the catalyst's activity and selectivity. The this compound ligand, with its combination of alkyl and aryl substituents, could offer a unique balance of properties for such transformations.
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a major industrial reaction that involves the addition of a formyl group (-CHO) and a hydrogen atom to an alkene, producing aldehydes. wikipedia.orgmt.com This process is of immense commercial importance for the synthesis of bulk chemicals that are precursors to alcohols, carboxylic acids, and amines. mt.com The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common metals, in the presence of phosphine ligands. mt.comnih.gov
Phosphine ligands are crucial for controlling the regioselectivity of the hydroformylation of terminal alkenes, directing the reaction to produce either the linear or the branched aldehyde. The electronic and steric properties of the phosphine ligand influence the coordination environment of the metal center, which in turn dictates the product distribution. While the literature does not provide specific examples of this compound in industrial hydroformylation processes, the principles of ligand design in this field are well-understood. For instance, rhodium complexes with phosphine ligands are known for their high activity and selectivity under milder conditions compared to cobalt-based catalysts. nih.gov
The development of asymmetric hydroformylation, which produces chiral aldehydes, is a significant area of research, often employing chiral phosphine ligands to induce enantioselectivity. mt.com
Catalytic Resolution and Desymmetrisation
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries. This compound and its derivatives have potential applications in this field, particularly in the synthesis of P-chiral phosphines.
Kinetic Resolution of Racemic Phosphines
Kinetic resolution is a method for separating a racemic mixture of chiral compounds by reacting them with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. While direct examples of using this compound for the kinetic resolution of other racemic phosphines are not detailed in the available literature, the kinetic resolution of racemic phosphine oxides has been demonstrated through methods like enantioselective hydrogenation. researchgate.net This suggests that catalytic methods can be employed to resolve P-stereogenic compounds. researchgate.net The synthesis of P-chiral phosphines is of significant interest as these compounds can serve as valuable ligands in asymmetric catalysis. tib.eu
Enantioselective Desymmetrisation of Prochiral Phosphines
Enantioselective desymmetrization is a strategy for creating a chiral molecule from a prochiral starting material that possesses a plane of symmetry or a center of inversion. This approach can be highly efficient for generating stereogenic centers. The desymmetrization of prochiral phosphines and their derivatives to create P-chiral compounds is an area of active research. mdpi.com
Polymerization and Material Science Applications of Diallylphenylphosphine Derivatives
Polymerization Studies of Diallylphenylphosphine Oxide
The polymerization of this compound oxide is a subject of scientific investigation, particularly its tendency to undergo cyclopolymerization. This process, influenced by electronic effects, dictates the structure and properties of the resulting polymer.
Cyclopolymerization Mechanisms and Intramolecular Interactions
This compound oxide is classified as a 1,6-heptadiene (B165252) derivative. tandfonline.com The polymerization of such diene monomers often proceeds through a cyclopolymerization mechanism, which involves an alternating sequence of intramolecular and intermolecular propagation steps to form linear polymers containing cyclic repeating units. nstl.gov.cn This facile, though seemingly improbable, mechanism is believed to be influenced by intramolecular interactions within the monomer. tandfonline.comarchive.org
Studies comparing a range of 4-substituted 1,6-heptadienes, including this compound oxide, have provided evidence for this intramolecular interaction. tandfonline.com Analysis of the infrared absorption characteristics of these monomers reveals a correlation between their polymerizability and the in-plane-deformation vibration of their terminal methylene (B1212753) groups. tandfonline.com This suggests that electronic interactions between the two allyl groups on the monomer facilitate the cyclization step during polymerization. tandfonline.com
Influence of Substituent Electron-Withdrawing Effects on Polymerizability
The polymerizability of diallyl compounds is significantly influenced by the nature of the substituent at the 4-position (in this case, the phenylphosphine (B1580520) oxide group). Research has shown that substituents with an electron-withdrawing effect enhance the readiness of the monomer to polymerize. tandfonline.com
The phenylphosphine oxide group acts as an electron-withdrawing substituent. This effect is observed in the infrared absorption frequencies of the terminal methylene groups of this compound oxide, which are higher compared to compounds with less electron-withdrawing substituents. tandfonline.com This higher frequency is directly correlated with a greater tendency to undergo polymerization. tandfonline.com The electron withdrawal by the substituent is thought to facilitate the intramolecular cyclization that is key to the cyclopolymerization mechanism. tandfonline.com This principle holds for a variety of N,N-diallylamides and other related phosphine (B1218219) compounds. tandfonline.com Electron-withdrawing groups can stabilize aromatic rings by delocalizing charge, which can increase the energy barrier for degradation but in this context, enhances polymerization readiness. longdom.org
Advanced Material Formulations
This compound oxide (DAPPO) is a key component in the formulation of advanced organic-inorganic hybrid materials, particularly for coatings. Its incorporation, often through a sol-gel process and cured by UV radiation, leads to significant improvements in the material's physical and chemical properties.
UV-Cured Organic–Inorganic Hybrid Coatings Utilizing this compound Oxide
This compound oxide has been successfully used as a reactive monomer in UV-curable organic-inorganic hybrid coatings. mdpi.comrsc.org These coatings are typically applied to substrates like Plexiglass® to enhance their surface properties. mdpi.comrsc.org The formulation generally consists of an organic part and an inorganic part. The organic phase includes an aliphatic urethane (B1682113) diacrylate resin, reactive diluents, a photoinitiator, and the this compound oxide monomer. rsc.org The inorganic phase is a silica (B1680970) network formed via a sol-gel process. rsc.org
Upon exposure to UV light, the this compound oxide participates in the free-radical polymerization, becoming part of the crosslinked organic matrix. rsc.org The presence of DAPPO has been shown to enhance mechanical properties by increasing the crosslinking density. rsc.org The polar phosphine oxide group also improves adhesion to the substrate. rsc.org
| Coating Component | Function | Reference |
| This compound Oxide (DAPPO) | Reactive monomer, enhances mechanical properties and adhesion. | rsc.org |
| Aliphatic Urethane Diacrylate | Organic resin, forms the polymer backbone. | rsc.org |
| Tetraethyl Orthosilicate (B98303) (TEOS) | Sol-gel precursor for the inorganic silica network. | mdpi.comrsc.org |
| 3-Methacryloxypropyl trimethoxysilane (B1233946) (MAPTMS) | Silane (B1218182) coupling agent to link organic and inorganic phases. | rsc.org |
| Photoinitiator | Initiates free-radical polymerization upon UV exposure. | rsc.org |
Sol-Gel Methodologies in Hybrid Coating Preparation
The sol-gel process is a versatile chemical method for creating solid materials from a liquid solution and is fundamental to preparing these organic-inorganic hybrid coatings. mdpi.commdpi.com The process begins with the hydrolysis and polycondensation of metal alkoxide precursors, most commonly tetraethyl orthosilicate (TEOS), in the presence of a catalyst, water, and a solvent like ethanol. rsc.orggmidental.com This creates a "sol," which is a colloidal suspension of solid particles in a liquid. mdpi.com
In these hybrid formulations, a silane coupling agent, such as 3-methacryloxypropyl trimethoxysilane (MAPTMS), is often included with TEOS to facilitate covalent bonding between the developing inorganic silica network and the organic polymer matrix. rsc.orgmdpi.com The this compound oxide-containing organic mixture is then combined with the sol-gel precursor solution. rsc.org This mixture is applied to a substrate and, upon curing (in this case, by UV radiation), the sol undergoes gelation, where the silica particles link together to form a continuous, three-dimensional network throughout the organic polymer, resulting in a true hybrid material. rsc.orggmidental.compaint.org This method allows for a fine dispersion of the inorganic phase within the organic matrix, which is key to the enhanced properties of the final coating. mdpi.com
Enhancements in Thermal-Oxidative Stability of Hybrid Materials
A significant advantage of incorporating this compound oxide and a silica network into a polymer matrix is the marked improvement in the thermal-oxidative stability of the resulting hybrid material. rsc.orgresearchgate.net Thermogravimetric analysis (TGA) has shown that the addition of both the sol-gel precursor (forming the silica phase) and DAPPO into the organic network improves the thermal stability of the coatings. rsc.orgresearchgate.net
The degradation of the material under heat and in the presence of air is slowed, and the amount of char yield at high temperatures is increased. rsc.org This enhancement is attributed to the formation of a protective barrier. The phosphorus from the DAPPO and the silicon from the sol-gel process can act synergistically. rsc.org During thermal decomposition, the phosphorus and silicon components can form a stable, insulating char layer on the surface of the material, which limits the rate of heat transfer and the diffusion of volatile, flammable degradation products, thus protecting the underlying material from further oxidation. nih.gov The incorporation of phosphorus-containing monomers has been recognized as a strategy to enhance the oxidative stability of polymers at elevated temperatures. mdpi.com
| Material Composition | Effect on Thermal Stability | Mechanism | Reference |
| Polymer + DAPPO + Silica Network | Increased thermal-oxidative stability | Formation of a protective, insulating char layer. | rsc.orgresearchgate.net |
| Polymer Only | Lower thermal stability | Less char formation during decomposition. | rsc.org |
| Polymer + DAPPO | Increased Young's Modulus | High polarity and increased crosslinking. | nih.gov |
Theoretical and Computational Investigations of Diallylphenylphosphine
Quantum Chemical Studies on Diallylphenylphosphine Ligands and Complexes
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the coordination chemistry of this compound. These computational approaches allow for a detailed examination of molecular structures, bonding, and electronic properties that are often challenging to probe experimentally.
Density Functional Theory (DFT) has been successfully applied to analyze various metal complexes incorporating this compound and related diallylphosphine ligands. These studies provide a molecular-level understanding of the geometry, bonding, and electronic structure within these coordination compounds. For instance, DFT calculations have been performed on rhodium(I) and ruthenium(II) complexes to explain their structural features and reactivity.
In a study of (acetylacetonato)carbonyl(diallylphosphine)rhodium(I) complexes, DFT calculations were combined with experimental data to analyze the bonding characteristics. researchgate.net The calculations revealed a significant trans influence over the acetylacetonate (B107027) moiety, evidenced by elongated Rh-O bond lengths, which is characteristic of poor π-acceptor phosphine (B1218219) ligands. researchgate.net The Rh-P distances were found to have an inverse linear relationship with the 1JP-Rh coupling constants and the ν(C≡O) infrared stretching frequencies, providing a quantitative measure of the electronic features of the Rh-P bond. researchgate.net
Similarly, the structure of (η⁶-Benzene)dichloro(this compound)ruthenium(II), the first structurally characterized complex with a diallylphosphine ligand, was investigated. researchgate.netresearchgate.net DFT analysis supported the classic piano-stool geometry observed in the crystal structure. researchgate.netresearchgate.net Notably, the calculations helped to rationalize the observed elongation of the Ru-C bond distances trans to the phosphorus atom compared to those trans to the chloride ligands, a clear manifestation of the electronic trans-influence of the this compound ligand. researchgate.net
| Complex | Computational Method | Key Findings | Reference |
|---|---|---|---|
| [Rh(acac)(CO)(diallyl-R-phosphine)] | DFT | Significant trans influence of the phosphine ligand; inverse correlation between Rh-P distance and 1JP-Rh. | researchgate.net |
| [(η⁶-C₆H₆){PhP(CH₂CH=CH₂)₂}RuCl₂] | DFT | Confirmed piano-stool structure; explained elongation of Ru-C bonds trans to the phosphine ligand due to strong trans-influence. | researchgate.netresearchgate.net |
Computational modeling is a powerful tool for investigating reaction mechanisms and predicting the reactivity of this compound complexes. By calculating the potential energy surfaces of chemical reactions, researchers can identify transition states and determine activation energy barriers, which are crucial for understanding reaction kinetics.
DFT calculations have been employed to explain the observed reactivity and equilibria in ligand exchange reactions involving diallylphosphine complexes. core.ac.uk For example, the reversible displacement of a coordinated allylic double bond by an acetonitrile (B52724) molecule was studied computationally. The calculated energy barriers (ΔE) for the forward and reverse reactions were in good agreement with experimental observations, explaining why the acetonitrile adducts are favored at room temperature. core.ac.uk The energy values for the transition states (TS) connecting the reactant and product complexes were determined, providing a quantitative basis for the observed equilibrium. core.ac.uk
These models can also predict the differing reactivity among a series of related complexes. By comparing the calculated activation barriers for various substrates or ligands, a rationale for experimentally observed yields and reaction rates can be developed. researchgate.net For instance, in ruthenium-catalyzed reactions, DFT-based models have been used to identify the rate-determining step and to correlate the computed energy barriers with the observed product yields for different substrates. researchgate.net
| Reaction Step | Complex Type | Calculated Parameter | Value (kcal/mol) | Significance | Reference |
|---|---|---|---|---|---|
| (23a) → (24a) | Diallylphosphine-Iridium | ΔE₁ (Activation Barrier) | Low | Explains displacement to product at room temp. | core.ac.uk |
| (24a) → (23a) | Acetonitrile-Iridium | ΔE₂ (Activation Barrier) | Higher | Explains the stability of the acetonitrile adduct. | core.ac.uk |
| Rate-determining step | N-arylthiourea + Ru-catalyst | Gibbs Free Activation Barrier | 12.9 | Identified the kinetically limiting transition state. | researchgate.net |
The three-dimensional structure, or conformation, of a ligand like this compound can significantly influence the properties of its metal complexes. Computational methods allow for the analysis of these conformational preferences, both for isolated molecules in the gas phase and for molecules within a crystal lattice (solid state).
The analysis of conformational ensembles is crucial because different conformers can exhibit different reactivity. nih.gov Computational tools can generate these ensembles and identify the most energetically favorable structures. nih.govchemrxiv.org For some flexible molecules, the lowest energy structure found in the gas phase corresponds to the one observed in the crystalline phase, but this is not always the case. researchgate.net Discrepancies between the two phases highlight the important role of the crystalline environment in determining molecular conformation. researchgate.netnih.gov
Theoretical Basis for Reactivity Differences in Phosphine Derivatives
The reactivity of phosphine ligands is governed by a combination of their steric and electronic properties. tcichemicals.com Theoretical calculations provide a quantitative framework for understanding how modifications to the phosphine structure, such as changing the substituents on the phosphorus atom, alter these properties and, consequently, the behavior of their metal complexes.
The electronic nature of a phosphine ligand is determined by its ability to donate its lone pair of electrons to a metal center (σ-donation) and accept electron density from the metal into its empty orbitals (π-acceptance). researchgate.net The substituents on the phosphorus atom play a crucial role; electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. tcichemicals.comnih.gov Conversely, electron-withdrawing groups decrease the electron density, weakening the σ-donation. nih.gov DFT-derived indices, such as electrophilicity and nucleophilicity, can quantify these effects. nih.gov
| Phosphine Type | Substituents (R) | Electronic Properties | Steric Properties (Cone Angle) | Effect on Reactivity | Reference |
|---|---|---|---|---|---|
| Trialkylphosphines | Alkyl (e.g., -tBu, -Cy) | Strong σ-donors, high electron density | Large | Promotes oxidative addition and reductive elimination | tcichemicals.com |
| Triarylphosphines | Aryl (e.g., -Ph) | Weaker σ-donors, moderate π-acceptors | Variable, can be large (e.g., o-tolyl) | Balanced properties, widely used | tcichemicals.com |
| Phosphites | Alkoxy/Aryloxy (e.g., -OPh) | Weak σ-donors, strong π-acceptors | Generally smaller | Stabilizes electron-rich metal centers | tcichemicals.comrsc.org |
Computational Insights into Novel Ligand Designs, e.g., 9aneN2P Ligands
Computational chemistry is at the forefront of designing novel phosphine ligands with tailored properties for specific catalytic applications. researchgate.net By using theoretical models, chemists can predict the performance of a ligand before its synthesis, saving significant time and resources. This in silico approach allows for the systematic exploration of a vast chemical space to identify promising ligand candidates. nsf.gov
The design process often involves establishing guidelines based on computational studies of existing successful catalysts. d-nb.info For example, by analyzing the transition state of a key catalytic step, researchers can identify the steric and electronic features required for an ideal ligand. These design principles can then be used to propose new ligand architectures. d-nb.info A key aspect of this is the use of computational descriptors to represent ligand properties, such as the Tolman cone angle (θ) for sterics or calculated orbital energies for electronics. rsc.org
This computational-assisted approach has been used to develop various classes of ligands, including chiral bisphosphines for asymmetric catalysis. d-nb.info An example of a novel ligand class that could be explored with these methods are macrocyclic phosphines like the 1,4-diaza-7-phosphacyclononane (9aneN2P) type ligands. Computational tools could be used to:
Analyze Conformations: Determine the preferred coordination geometries and bite angles of the macrocyclic structure.
Evaluate Electronic Properties: Calculate the donor strength of the phosphorus center and any influence from the nitrogen atoms.
Model Catalytic Performance: Predict the energy barriers for key steps in a catalytic cycle when the 9aneN2P ligand is coordinated to a metal center.
By systematically screening virtual libraries of such ligands, researchers can prioritize the most promising candidates for synthesis and experimental validation, accelerating the discovery of next-generation catalysts. nsf.gov
Advanced Spectroscopic and Structural Characterization Techniques for Diallylphenylphosphine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, providing detailed information about the electronic environment and connectivity of atoms. magritek.com For diallylphenylphosphine and its derivatives, multinuclear NMR experiments are particularly insightful.
The structural elucidation of phosphorus-containing compounds is greatly facilitated by ¹H, ¹³C, and ³¹P NMR spectroscopy. While specific spectral data for the free this compound ligand is not extensively detailed in the cited literature, the principles of its characterization can be understood through data available for the closely related allyldiphenylphosphine (B1266624) and its nickel complexes. nih.gov
¹H NMR Spectroscopy : In the ¹H NMR spectrum of a nickel complex of allyldiphenylphosphine, distinct resonances are observed for different proton environments. For instance, in a dinickelacycle complex, the vinyl group bound in an η²-fashion to a Ni(0) center shows characteristic upfield resonances, while any unbound vinyl groups would appear at different chemical shifts. nih.gov Broad peaks in the ¹H NMR spectra of phosphine (B1218219) complexes can be indicative of dynamic processes or the paramagnetic nature of the metal center. nih.gov
¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon framework of the ligand. The chemical shifts and, notably, the carbon-phosphorus coupling constants (J-C) are diagnostic. For example, in various phosphine oxides, the carbon atoms directly bonded to phosphorus or separated by several bonds show distinct doublet splittings due to this coupling, which can help in assigning the signals and confirming the structure. rsc.org
³¹P NMR Spectroscopy : ³¹P NMR is the most direct method for probing the phosphorus center. The ³¹P chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. magritek.com For the free allyldiphenylphosphine ligand, the ³¹P{¹H} NMR spectrum shows a resonance at δ = -16.1 ppm. nih.gov Upon coordination to a metal center, such as in a [Ni(PPh₂Allyl)ₓ] complex, this signal shifts significantly, for instance, to broad resonances at δ = 18.8 and -1.7 ppm, indicating a change in the electronic environment of the phosphorus atom upon complexation. nih.gov In another example, the ³¹P NMR chemical shift for diphenylphosphine (B32561) oxide is observed at δ = 21.5 ppm. rsc.org
Table 1: Representative ³¹P{¹H} NMR Chemical Shifts (δ) for Allyldiphenylphosphine and a Related Nickel Complex.
| Compound | Chemical Shift (ppm) | Source |
|---|---|---|
| Allyldiphenylphosphine (free ligand) | -16.1 | nih.gov |
| [Ni(PPh₂Allyl)ₓ] complex | 18.8 (br), -1.7 (br) | nih.gov |
This interactive table provides a comparison of ³¹P NMR data, highlighting the change upon coordination.
Dynamic processes, such as ligand exchange or fluxionality in metal complexes, can be studied using variable-temperature (VT) NMR spectroscopy. spectrabase.com At room temperature, these processes might cause broad NMR signals due to the rapid interconversion between different states on the NMR timescale. nih.gov
By lowering the temperature, it is often possible to slow down these dynamic equilibria, allowing for the observation of distinct signals for each species involved. For example, the dynamic behavior of [Ni(PPh₂Allyl)ₓ] complexes was observed through variable temperature NMR spectroscopy, which can help to understand processes like fast exchange and dissociation of the phosphine ligand. nih.gov Similarly, low-temperature NMR studies on certain rhodium(I) complexes have allowed for the characterization of different configurations in equilibrium, such as η²- and η⁶-coordination of an arene group, which interconvert at room temperature. spectrabase.com
The ³¹P NMR chemical shift is a sensitive probe of the electronic and steric properties of phosphine ligands. magritek.com Generally, an increase in the electron-donating ability of the substituents on the phosphorus atom leads to a more shielded nucleus and an upfield shift (more negative ppm value). researchgate.net Conversely, electron-withdrawing groups deshield the phosphorus nucleus, causing a downfield shift. youtube.com
Steric effects also play a crucial role. Increased steric bulk around the phosphorus atom can lead to changes in bond angles, which in turn affects the hybridization of the phosphorus orbitals and influences the chemical shift. uni-muenchen.de For a ligand like this compound, the electronic nature of the phenyl group and the allyl groups, as well as the steric hindrance they impose, will collectively determine its characteristic ³¹P chemical shift. Theoretical calculations can be employed to predict ³¹P NMR shifts and understand how conformational changes, influenced by steric factors and solvent effects, can lead to significant variations in the observed chemical shifts. uni-muenchen.de
X-ray Crystallography and Structural Determination
While NMR spectroscopy provides invaluable information about the structure in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and coordination geometry.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. For metal complexes of phosphine ligands, this technique reveals the coordination number and geometry of the metal center, as well as the conformation of the ligand.
For instance, the X-ray crystal structure of a dinickelacycle formed from allyldiphenylphosphine revealed a six-membered ring with a chair configuration. nih.gov In another related nickel(II) bis(phosphine) complex, the nickel center was found to have a square planar geometry. nih.gov Such studies are crucial for understanding how the ligand coordinates to the metal and how the allyl groups are oriented, which has implications for the complex's reactivity.
Detailed analysis of the geometric parameters obtained from X-ray crystallography provides deep insights into the nature of the metal-ligand bonding. The length of the metal-phosphorus (M–P) bond is particularly indicative of the strength of the interaction.
In a six-membered dinickelacycle of a nickel(0)-allyldiphenylphosphine derivative, the Ni–P bond lengths were determined to be 2.1891(9) Å and 2.1450(8) Å. nih.gov The coordination of the allyl group's alkene to the nickel center was confirmed by Ni–C bond lengths of 1.972(3) Å and 1.964(3) Å, with a C–C alkene bond length of 1.417(4) Å, which is elongated compared to a typical free double bond. nih.gov The P–Ni–P bond angle in this complex was found to be 108.80(4)°. nih.gov These precise measurements are essential for understanding the electronic and steric interactions within the complex.
Table 2: Selected Bond Distances (Å) and Angles (°) for a Dinuclear Nickel(0) Complex of an Allyldiphenylphosphine Derivative.
| Parameter | Value | Source |
|---|---|---|
| Ni1–P1 | 2.1891(9) | nih.gov |
| Ni1–P2 | 2.1450(8) | nih.gov |
| Ni1–C1 (alkene) | 1.972(3) | nih.gov |
| Ni1–C2 (alkene) | 1.964(3) | nih.gov |
| C1–C2 (alkene) | 1.417(4) | nih.gov |
| P1–Ni1–P2 | 108.80(4) | nih.gov |
| C1–Ni1–C2 | 42.2(1) | nih.gov |
This interactive table summarizes key structural parameters determined by X-ray crystallography.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorption bands corresponding to its constituent phenyl and allyl groups.
The key functional groups and their expected vibrational frequencies are:
Aromatic Ring (Phenyl Group): The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. google.com In-ring C-C stretching vibrations produce bands in the 1600-1450 cm⁻¹ range.
Alkene (Allyl Group): The allyl groups are identified by the vinylic =C-H stretching absorption, which occurs at frequencies above 3000 cm⁻¹. The C=C double bond stretching vibration is expected to produce a band in the 1680-1640 cm⁻¹ region. google.com
Aliphatic C-H Bonds: The methylene (B1212753) (-CH₂-) bridge of the allyl group exhibits C-H stretching absorptions in the 2960-2850 cm⁻¹ range. bath.ac.uk
The presence of these characteristic absorption bands in an IR spectrum allows for the unambiguous confirmation of the primary structural motifs within the this compound molecule. nist.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Vinylic =C-H | Stretch | > 3000 |
| Aliphatic -CH₂- | Stretch | 2960 - 2850 |
| Alkene C=C | Stretch | 1680 - 1640 |
| Aromatic C-C | In-ring Stretch | 1600 - 1450 |
Studies of In-Plane-Deformation Vibrations in Monomers
In-plane deformation (bending) vibrations provide further structural detail and are particularly useful for confirming the substitution patterns of aromatic and unsaturated systems. s-a-s.org In this compound, both the phenyl and allyl groups exhibit characteristic in-plane bending modes.
Aromatic C-H In-Plane Bending: The phenyl group shows several in-plane C-H bending vibrations in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. s-a-s.org The exact positions of these bands can be sensitive to the substitution pattern on the ring.
Allyl Group In-Plane Bending: The allyl group has characteristic in-plane bending modes. The =C-H bonds of the vinyl part of the group exhibit in-plane deformation vibrations. bath.ac.uk Additionally, the methylene (-CH₂-) group has a scissoring deformation mode that typically appears around 1470-1450 cm⁻¹. google.com
Analysis of these in-plane bending vibrations, often found in the complex fingerprint region of the IR spectrum, complements the information from stretching vibrations to build a more complete picture of the molecular structure.
Mass Spectrometry for Molecular Characterization
Specific mass spectrometry data and fragmentation patterns for this compound were not available in the reviewed scientific literature. Therefore, a detailed analysis for this specific compound cannot be provided at this time.
Thermal Analysis Techniques
Thermal analysis techniques are essential for evaluating the stability of materials at elevated temperatures and for studying the kinetics of thermally induced or photo-initiated reactions, such as polymerization.
Photo-calorimetric-DSC for Reaction Kinetics and Double Bond Conversion
Photo-differential scanning calorimetry (Photo-DSC) is a technique used to study the kinetics of light-induced reactions, such as the photopolymerization of the allyl groups in this compound or its derivatives. This method measures the heat released during the reaction as a function of time when the sample is exposed to UV light. researchgate.net
In studies involving the closely related This compound oxide (DAPPO) , Photo-DSC has been employed to characterize UV-cured coatings. nih.govresearchgate.net Key findings from these studies include:
Reaction Enthalpy: The total heat released (enthalpy of polymerization) is directly proportional to the extent of the reaction. Research has shown that the enthalpy of polymerization increases with a higher concentration of DAPPO in the formulation, indicating greater conversion of the allyl double bonds. nih.gov
Polymerization Rate: The rate of heat release provides information about the speed of the photopolymerization. This allows for the optimization of curing parameters such as light intensity and photoinitiator concentration. researchgate.net
By analyzing the heat flow, Photo-DSC provides quantitative data on the reaction kinetics and the final degree of double bond conversion, which are critical parameters for applications involving UV-cured polymers. researchgate.net
| Parameter Measured by Photo-DSC | Information Obtained | Relevance to this compound |
| Total Heat of Reaction (ΔH) | Extent of double bond conversion | Quantifies the efficiency of the polymerization of allyl groups. |
| Time to Peak Heat Flow | Speed of polymerization | Determines how quickly the material cures upon UV exposure. |
| Maximum Heat Flow (Peak Height) | Maximum photopolymerization rate | Indicates the fastest point of the curing reaction. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is widely used to determine the thermal stability and decomposition profile of materials like this compound and its polymers.
TGA is performed by heating a small sample on a high-precision balance at a constant rate (e.g., 20 °C/min) to a high temperature (e.g., 800 °C) under a specific atmosphere, typically nitrogen or air. google.comgoogle.com The resulting data is a plot of mass versus temperature.
For organophosphorus compounds like this compound oxide, TGA provides critical data for flame retardant applications:
Decomposition Temperature (Td): The temperature at which significant weight loss begins (often denoted as Td5% for 5% weight loss) is a primary indicator of thermal stability. nih.gov
Char Yield: The percentage of material remaining at the end of the analysis is known as the char yield. A higher char yield is often desirable in flame retardant materials as it indicates the formation of a protective insulating layer. nih.gov
Decomposition Mechanism: In studies on this compound oxide, TGA data has suggested that the compound acts predominantly in the gas phase as a flame retardant, inferred from how the char content changes with concentration in a polymer matrix. nih.gov
TGA is therefore an indispensable tool for assessing the suitability of this compound and its derivatives for applications requiring high thermal stability. researchgate.netdss.go.th
Microscopic Techniques for Material Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. However, a comprehensive search of scientific literature and databases reveals a notable absence of specific studies employing SEM for the analysis of this compound or its metallic complexes. While SEM has been widely utilized to investigate the surface characteristics of a broad range of organophosphorus compounds and phosphine-containing materials, such as polymers and catalysts, detailed morphological data, including particle size, shape, and surface texture, specifically for this compound, remain un-reported in publicly accessible research.
In general, SEM analysis of related organophosphorus compounds has revealed diverse morphologies. For instance, some polymeric materials incorporating phosphorus ligands have been shown to form nanostructured fibrils. Similarly, SEM has been instrumental in examining the surface of functionalized materials where phosphine ligands are immobilized, often showing changes in surface roughness or the formation of distinct topographical features upon modification.
The lack of specific SEM data for this compound presents a clear gap in the material characterization of this compound. Future research employing SEM would be invaluable in elucidating the solid-state morphology of this compound and its complexes, which could provide crucial insights into their material properties and potential applications.
| Parameter | Data |
| Compound | This compound and its complexes |
| SEM Data Availability | No specific data found in the searched literature. |
| General Morphological Observations for Related Organophosphorus Compounds | - Nanostructured fibrils in some polymeric systems.- Changes in surface roughness on functionalized surfaces. |
Conclusion and Future Research Directions
Summary of Diallylphenylphosphine's Synthetic Versatility and Application Scope
This compound is a trivalent organophosphorus compound that has demonstrated utility in specific synthetic applications, particularly in the formation of cyclic phosphines through ring-closing metathesis. The presence of two allyl groups provides reactive sites for carbon-carbon bond formation, allowing for the construction of five-, six-, and seven-membered phosphorus-containing heterocycles when treated with catalysts like Schrock's molybdenum-based catalyst. liverpool.ac.uk This reactivity highlights its potential as a building block for more complex phosphine (B1218219) ligands. However, the broader synthetic versatility and application scope of this compound remain relatively underexplored in comparison to more widely studied phosphine ligands, such as dialkylbiaryl phosphines. Its application in mainstream catalytic processes like cross-coupling reactions is not extensively documented in publicly available research.
Emerging Trends in this compound Ligand Design and Modification
Current research trends in phosphine ligand design focus on tailoring the steric and electronic properties of the ligand to enhance catalytic activity, selectivity, and stability. For this compound, emerging trends would likely involve the modification of the allyl or phenyl groups to introduce specific functionalities. For instance, functionalization of the phenyl ring could modulate the electronic properties of the phosphorus center, influencing its coordination to metal catalysts. gessnergroup.com Modification of the allyl groups, prior to or after coordination, could also lead to novel ligand architectures. For example, hydrophosphination of the allyl double bonds with other phosphorus-containing molecules could lead to polydentate phosphine ligands with unique coordination geometries. nih.gov The development of chiral variants of this compound could also be a promising avenue for its application in asymmetric catalysis.
Future Prospects in this compound-Mediated Catalysis and Advanced Materials Science
The future prospects for this compound in catalysis likely lie in niche applications where its unique structural features can be exploited. The allyl groups could serve as handles for immobilization onto solid supports, leading to the development of recyclable heterogeneous catalysts. nih.gov Furthermore, the ability to form coordination complexes with various transition metals, as suggested by studies on the related allyldiphenylphosphine (B1266624), indicates potential applications in a range of catalytic transformations. strath.ac.uk
In advanced materials science, this compound could be a precursor for the synthesis of phosphorus-containing polymers and materials. The polymerization of the allyl groups could lead to polymers with unique properties, such as flame retardancy or metal-coordinating capabilities. hw.ac.ukmdpi.com The incorporation of the phosphine moiety into a polymer backbone could find applications in the development of sensory materials or as polymeric ligands for catalysis. chemrxiv.org
Identified Challenges and Opportunities for Continued Research in this compound Chemistry
A significant challenge in the field of this compound chemistry is the limited amount of dedicated research on its synthesis, reactivity, and application. Much of the current understanding is extrapolated from related phosphine ligands. There is a clear opportunity for systematic studies to fully characterize its coordination chemistry with a variety of transition metals and to explore its efficacy in a broader range of catalytic reactions beyond ring-closing metathesis.
Another challenge is the potential for side reactions involving the allyl groups, which can complicate its use as a simple spectator ligand in catalysis. However, this reactivity also presents an opportunity for the design of "smart" ligands that can be chemically transformed in situ to modulate catalytic activity.
Further research is needed to develop efficient and scalable synthetic routes to this compound and its derivatives. Computational studies could also provide valuable insights into its electronic and steric properties, guiding the rational design of new ligands and catalysts based on the this compound scaffold. researchgate.net Overcoming these challenges will be crucial for unlocking the full potential of this intriguing phosphine compound.
Q & A
Q. What are the critical steps for synthesizing and characterizing Diallylphenylphosphine to ensure reproducibility?
To achieve reproducible synthesis, follow these steps:
- Synthesis Protocol : Document reaction conditions (temperature, solvent, stoichiometry), and use inert atmospheres to prevent oxidation due to air sensitivity .
- Characterization : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm structure. For novel derivatives, include elemental analysis to validate purity .
- Storage : Store under nitrogen or argon in light-resistant containers to mitigate decomposition from air and light exposure .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
Contradictions in spectral data (e.g., unexpected peaks in NMR) require:
- Purity Verification : Re-crystallize or chromatographically purify the compound to rule out impurities .
- Cross-Validation : Compare data with published spectra of analogous compounds. Use computational tools (e.g., DFT calculations) to predict spectra and resolve ambiguities .
- Collaborative Analysis : Consult peers or specialists to interpret atypical results .
Q. What safety protocols are essential when working with this compound in laboratory settings?
Key precautions include:
- Air Sensitivity : Use Schlenk lines or gloveboxes to handle the compound, as it may spontaneously ignite in air .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., halogens) to prevent hazardous reactions .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Maintain emergency protocols for fire or exposure incidents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions in this compound-based catalysis?
Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. Analyze interactions using response surface methodology .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Computational Modeling : Simulate reaction pathways to identify thermodynamic or kinetic bottlenecks .
Q. What strategies resolve contradictions in stability data under varying environmental conditions?
To address stability discrepancies:
- Controlled Stress Testing : Expose the compound to controlled light, humidity, and oxygen levels, monitoring decomposition via HPLC or TGA .
- Error Propagation Analysis : Quantify uncertainties in measurement techniques (e.g., NMR integration errors) using statistical tools .
- Cross-Lab Validation : Collaborate with independent labs to replicate findings and isolate lab-specific variables .
Q. How can researchers ensure representative sampling and subsampling in heterogeneous this compound mixtures?
Follow these guidelines:
- Homogenization : Use ball milling or sonication to reduce particle size variability .
- Incremental Sampling : Collect multiple increments from different regions of the sample and combine for analysis .
- Quality Metrics : Report subsampling errors (e.g., relative standard deviation) and validate homogeneity via ANOVA testing .
Q. What methodologies validate the mechanistic role of this compound in organometallic reactions?
Employ a multi-technique approach:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- Spectroscopic Trapping : Use low-temperature NMR or EPR to detect transient intermediates .
- Theoretical Studies : Pair experimental data with DFT calculations to map potential energy surfaces .
Methodological Frameworks
Q. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?
- Feasibility : Assess resource availability (e.g., specialized equipment for air-sensitive synthesis) .
- Novelty : Identify gaps via literature reviews (e.g., unexplored applications in asymmetric catalysis) .
- Ethics : Ensure compliance with institutional safety review boards and environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
